molecular formula C8H11ClN2O2 B1437038 Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride CAS No. 1072438-54-0

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Cat. No. B1437038
M. Wt: 202.64 g/mol
InChI Key: YYGVAWOBVTZCHF-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is an organic compound with the CAS Number: 1072438-54-0 . It has a molecular weight of 202.64 and its linear formula is C8H11ClN2O2 .


Molecular Structure Analysis

The InChI code for “Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is 1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

“Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Ligand Formation and Metal Complexes

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride has been utilized as a precursor for the formation of unsymmetrical diamide ligands. Napitupulu et al. (2006) reported that it can act as a tridentate ligand to form complexes with metals such as cobalt and copper, demonstrating its potential in creating polymetallic species and helicates. This compound's ability to bind metals through its amido group, flanking pyridine groups, and carboxylate group suggests significant applications in coordination chemistry (Napitupulu et al., 2006).

Potential as DPP-4 Inhibitors

Kaczanowska et al. (2010) designed and synthesized a collection of novel aminomethyl-pyridines, investigating their potential as DPP-4 inhibitors, a class of drugs used in the treatment of diabetes. Their study found that certain derivatives of this compound showed inhibitory activity in the nanomolar range, indicating its potential application in medicinal chemistry (Kaczanowska et al., 2010).

Synthesis of Pyridine Derivatives

Research by Mekheimer et al. (1997) explored the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone. This study contributes to the broader field of heterocyclic chemistry, demonstrating how methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride can be utilized in the synthesis of diverse pyridine derivatives, expanding the library of compounds available for various scientific applications (Mekheimer et al., 1997).

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Al-Omar and Amr (2010) synthesized a series of Schiff bases derived from pyridine-carboxamide, exhibiting significant antimicrobial activity. This suggests that methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride could play a role in the development of new antimicrobial agents (Al-Omar & Amr, 2010).

Safety And Hazards

“Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGVAWOBVTZCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659977
Record name Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

CAS RN

1072438-54-0
Record name Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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